2-(1-Isocyanatoethyl)-5-methylthiophene

Description

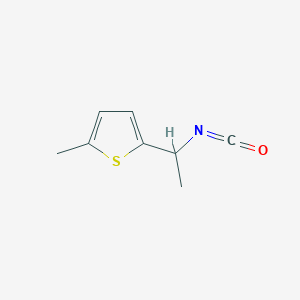

2-(1-Isocyanatoethyl)-5-methylthiophene (IUPAC name: 2-[(1-isocyanato)ethyl]-5-methylthiophene) is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 5-position and an isocyanatoethyl group at the 2-position. The isocyanato (-NCO) functional group confers high reactivity, making this compound valuable in polymer chemistry and materials science for crosslinking applications .

Properties

IUPAC Name |

2-(1-isocyanatoethyl)-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-4-8(11-6)7(2)9-5-10/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGZNNPMCUPFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(1-Isocyanatoethyl)-5-methylthiophene is utilized in various fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is used in the production of polymers and coatings due to its reactivity with various functional groups.

Mechanism of Action

The compound exerts its effects through the reactivity of its isocyanate group, which can form strong bonds with nucleophiles. The thiophene ring provides additional stability and electronic properties that are beneficial in various reactions.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The isocyanate group can interact with enzyme active sites, inhibiting their activity.

Receptor Binding: The compound can bind to specific receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Methoxymethyl-Substituted Thiophenes

- 3-Bromo-2-(methoxymethyl)-5-methylthiophene (13b) : Synthesized via sodium hydride/iodomethane alkylation (99% yield). The methoxymethyl (-CH2OCH3) group is electron-donating, enhancing stability but reducing electrophilic reactivity compared to the isocyanato group. Key spectral data includes 1H NMR (CDCl3): δ 2.40 (s, 3H, CH3), 3.40 (s, 3H, OCH3), 4.60 (s, 2H, CH2O) .

- Bis(thienyl)ethene derivative (15b) : Synthesized via n-BuLi-mediated coupling (45% yield). The hexafluorocyclopentene linker introduces steric and electronic effects distinct from isocyanatoethyl-modified systems .

Halogen-Substituted Thiophenes

- 3-Bromo-2-iodo-5-methylthiophene (12): Synthesized via iodination (89% yield) for use in Sonogashira coupling. Halogens (Br, I) enable cross-coupling reactions but lack the nucleophilic reactivity of -NCO .

- 5-(3-Iodothiophen-2-yl)-2-methoxyphenol: Produced via 5-endo-dig iodocyclization, highlighting iodine's role in electrophilic substitution pathways .

Aryl-Substituted Thiophenes

- 2-Methyl-5-(2-(thiophen-2-yl)phenyl)thiophene (34a) : Synthesized via Pd-catalyzed C–H activation (80% yield). Aryl groups enhance conjugation but reduce solubility compared to polar -NCO substituents .

- 2-(Trimethylsilyl)-5-methylthiophene : Used in C4-arylation; the silyl group (-SiMe3) is sterically bulky and electron-donating, contrasting with the electron-withdrawing -NCO group .

Stability and Reactivity Trends

- Electron-Withdrawing Groups (-NCO, -Br) : Increase electrophilic reactivity but may reduce thermal stability.

- Electron-Donating Groups (-OCH3, -SiMe3) : Enhance stability but limit participation in nucleophilic reactions.

- Steric Effects : Bulky substituents (e.g., hexafluorocyclopentene in 15b) hinder coupling reactions compared to linear -NCO groups .

Biological Activity

2-(1-Isocyanatoethyl)-5-methylthiophene is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an isocyanate group attached to a thiophene ring. Its chemical formula is C₇H₈N₂OS, and it has a molecular weight of approximately 168.21 g/mol. The unique structure contributes to its reactivity and biological properties.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.

- Antimicrobial Activity : Similar to other isocyanate derivatives, it may show efficacy against bacterial strains by interfering with their growth mechanisms.

- Antitumor Potential : Preliminary studies suggest that it could inhibit tumor cell proliferation, possibly through the modulation of signaling pathways associated with cancer progression.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains, inhibiting growth and replication. |

| Antitumor | Potential to reduce tumor cell proliferation in preclinical models. |

| Enzyme Modulation | Alters the activity of specific enzymes, impacting cellular metabolism. |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in multiple bacterial strains, indicating its potential use as an antimicrobial agent.

- Cancer Research : Investigations into its role as an enzyme inhibitor revealed promising results in reducing tumor cell proliferation in preclinical models, suggesting its applicability in cancer therapeutics.

- Pharmacological Applications : Ongoing research is evaluating its therapeutic potential for treating infections and cancer due to its dual action as an enzyme inhibitor.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Isocyanate A | Different alkyl chain | Varying solubility and activity profile |

| Isocyanate B | Similar thiophene ring | Different enzyme selectivity |

| Isocyanate C | Additional functional groups | Enhanced biological activity |

This comparison illustrates that the specific substitution patterns and functional groups contribute to the distinctive biological properties of this compound compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.